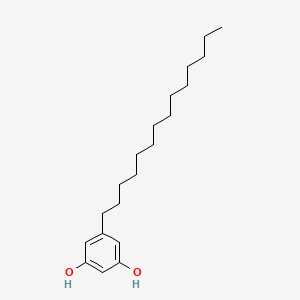![molecular formula C18H24N2O3S B14416176 2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide CAS No. 82559-63-5](/img/structure/B14416176.png)
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide is a benzamide derivative known for its application as an herbicide. It is commonly referred to as isoxaben and belongs to the benzamide and isoxazole family . This compound is primarily used in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Preparation Methods
The synthesis of 2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide involves the formal condensation of the carboxy group of 2,6-dimethoxybenzoic acid and the amino group of 3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine . The reaction conditions typically include the use of a suitable condensing agent and solvent under controlled temperature and pressure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactivity of benzamide derivatives.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide involves the inhibition of cellulose synthesis in plants . This inhibition disrupts the formation of the cell wall, leading to the death of the targeted weeds. The molecular targets include enzymes involved in the cellulose biosynthesis pathway, which are essential for cell wall formation and plant growth .
Comparison with Similar Compounds
2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide is unique due to its specific structure and mode of action. Similar compounds include:
N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide: Another benzamide derivative with herbicidal properties.
2,6-Dimethoxy-N-[5-(3-methyl-3-pentanyl)-1,3,4-thiadiazol-2-yl]benzamide: A compound with similar structural features but different biological activities.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the uniqueness of this compound.
Properties
CAS No. |
82559-63-5 |
|---|---|
Molecular Formula |
C18H24N2O3S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H24N2O3S/c1-6-18(3,7-2)14-11-15(24-20-14)19-17(21)16-12(22-4)9-8-10-13(16)23-5/h8-11H,6-7H2,1-5H3,(H,19,21) |
InChI Key |
WEEBHJDXIUATFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)C1=NSC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
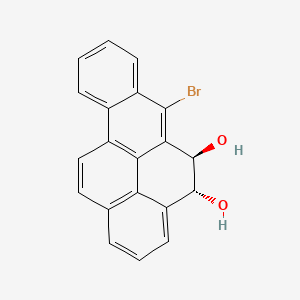


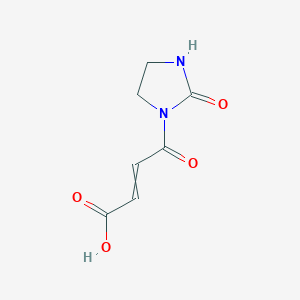

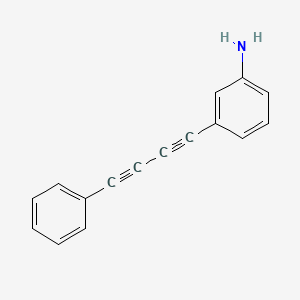
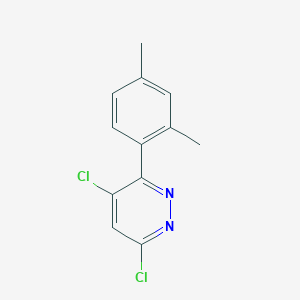
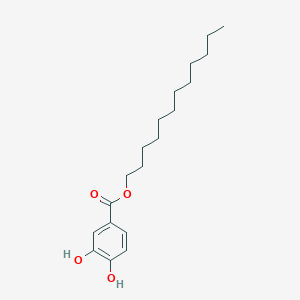
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
